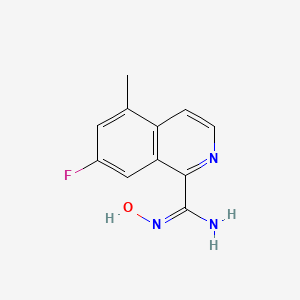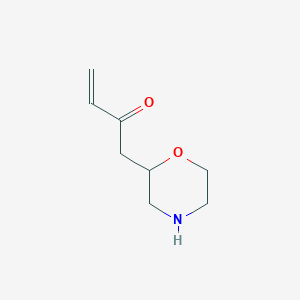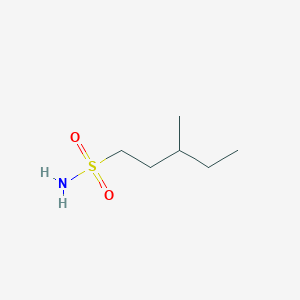
3-Methylpentane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . Another efficient method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide (NH4I) .
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of sodium sulfinates and amines. This method is favored due to its efficiency and environmental friendliness, as it tolerates a wide range of functional groups and produces minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylpentane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication . The compound may also interact with other enzymes and proteins, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds are structurally similar but have different applications, such as in polymer synthesis and as alkyl transfer reagents.
Uniqueness: 3-Methylpentane-1-sulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its branched alkane backbone and sulfonamide group make it versatile in both research and industrial contexts.
Eigenschaften
Molekularformel |
C6H15NO2S |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
3-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-6(2)4-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
FFRJFWJCSBACIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13179850.png)
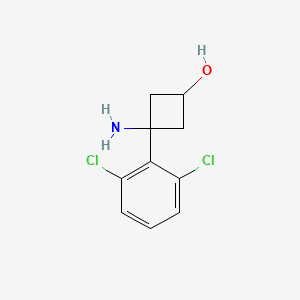
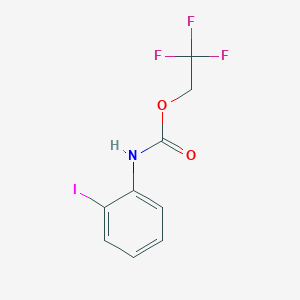

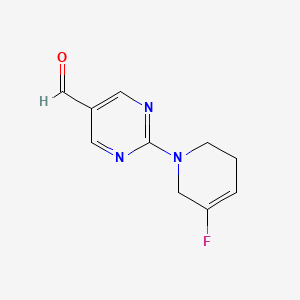
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
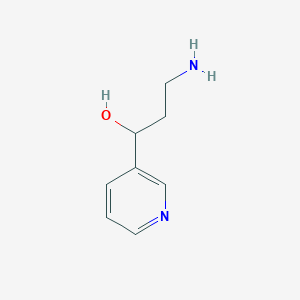
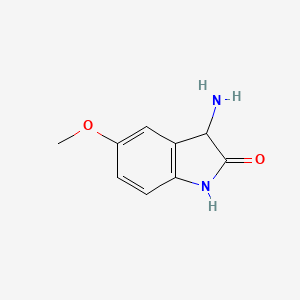
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
